1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.) .Scientific Research Applications
Synthesis and Characterization
In a study on the facile preparation, characterization, and theoretical investigation of unsymmetrical mono-carbonyl curcuminoids, researchers explored the synthesis of diversely functionalized compounds including those related to "1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol". They utilized spectroscopic techniques for characterization and employed quantum chemical insights to determine geometric parameters, nonlinear optical (NLO), natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs) properties. The study provides a comprehensive analysis of the structural parameters and the molecular stability through NBO analysis, highlighting the charge transfer phenomenon and chemical reactivity of the compounds (Khalid et al., 2020).
Antioxidant and Cytotoxicity Properties
Another research focused on the antioxidant and cytotoxicity properties of 6-methoxytetrahydro-β-carboline derivatives prepared via the Maillard reaction. This study is relevant due to the structural similarity and demonstrates how such compounds exhibit moderate antioxidant properties and their potential in therapeutic applications. The findings suggest that these derivatives, particularly VAN, showed significant antioxidant activity with minimal cytotoxic activities, indicating their safer profile compared to conventional drugs (Goh et al., 2015).
Corrosion Inhibition
Research on the green synthesis of derivatives for corrosion mitigation in the petroleum industry highlights the application of related compounds in protecting N80 steel against corrosion. The study on "4,4’-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)" demonstrates its effectiveness in corrosion inhibition, with a protection efficiency of 98.4%. This underscores the potential of such compounds in industrial applications, especially in enhancing the durability and longevity of metal structures (Singh et al., 2020).
Liquid Crystalline Properties
A study on the synthesis and characterization of liquid crystalline compounds involving Schiff base-ester central linkage highlights the mesomorphic behavior of these compounds. This research provides insights into the liquid crystalline properties and the impact of structural modifications on the mesophases exhibited by the compounds, relevant to the development of materials for display technologies (Thaker et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-16(18(20)21)14-8-5-12(19)9-15(14)17(10)11-3-6-13(22-2)7-4-11/h3-9,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNWYXIOADGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355103 | |
Record name | ID-8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol | |
CAS RN |
147591-46-6 | |
Record name | ID-8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ID-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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